6-methylpyridine-2-sulfonic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methylpyridine-2-sulfonic acid is a derivative of pyridine sulfonic acid, where a methyl group is substituted at the 6th position of the pyridine ring. While the provided papers do not directly discuss 6-methylpyridine-2-sulfonic acid, they do provide insights into the chemistry of related pyridine sulfonic acids and their derivatives, which can be extrapolated to understand the properties and reactivity of 6-methylpyridine-2-sulfonic acid.

Synthesis Analysis

The synthesis of pyridine sulfonic acid derivatives can be complex, involving various substitution reactions. For instance, the paper discussing the substitution reactions of 5-nitropyridine-2-sulfonic acid demonstrates the feasibility of substituting the sulfonate group with various nucleophiles, leading to a range of substituted pyridines . Although the paper focuses on 5-nitropyridine-2-sulfonic acid, similar synthetic strategies could potentially be applied to 6-methylpyridine-2-sulfonic acid.

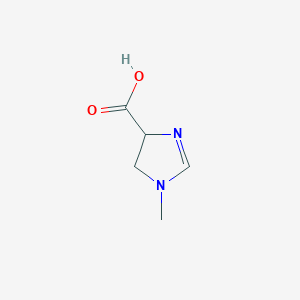

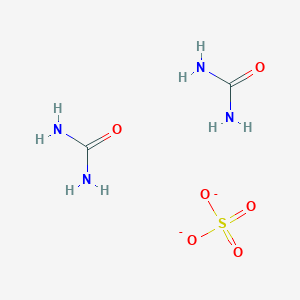

Molecular Structure Analysis

The molecular structure of pyridine sulfonic acids is characterized by the presence of a sulfonic acid group (-SO3H) attached to the pyridine ring. This group is a strong electron-withdrawing group, which can influence the electronic properties of the pyridine ring. The presence of a methyl group at the 6th position would likely have a slight electron-donating effect, potentially affecting the reactivity of the molecule .

Chemical Reactions Analysis

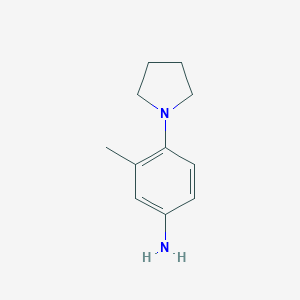

Pyridine sulfonic acids can participate in various chemical reactions, often acting as ligands in coordination chemistry or as intermediates in organic synthesis. For example, the reactions of 3-methylpyridine-2-sulfonic acid with metal ions resulted in the formation of coordination polymers and hydrogen-bonded supramolecules . This suggests that 6-methylpyridine-2-sulfonic acid could also form similar complexes under the right conditions.

Physical and Chemical Properties Analysis

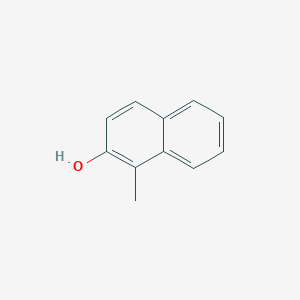

The physical and chemical properties of pyridine sulfonic acids are influenced by both the pyridine ring and the sulfonic acid group. The sulfonic acid group is highly polar and can confer solubility in water and other polar solvents. The presence of substituents like a methyl group can modify these properties, potentially affecting solubility, melting point, and acidity .

Applications De Recherche Scientifique

Antioxidant Capacity Assessment

The antioxidant capacity of compounds, including those structurally related to sulfonic acids, is often evaluated using assays such as the ABTS/PP decolorization assay. This method is crucial for understanding the antioxidant properties of various substances, including those related to 6-methylpyridine-2-sulfonic acid. The reaction pathways in these assays can reveal specific interactions between antioxidants and radicals, highlighting the potential of certain sulfonic acids in antioxidant applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Degradation of Pollutants

Sulfonic acids, including those with structures similar to 6-methylpyridine-2-sulfonic acid, are involved in the microbial degradation of environmental pollutants. Research into the degradation of polyfluoroalkyl chemicals, which can break down into sulfonic acids, provides insights into the environmental fate and potential applications of these compounds in pollution mitigation strategies (Liu & Avendaño, 2013).

Corrosion Inhibition

Sulfonic acids serve as corrosion inhibitors in various industrial applications. Studies on sulfamic acid, which shares functional groups with 6-methylpyridine-2-sulfonic acid, highlight the use of sulfonic acids in protecting metallic surfaces from corrosion, underlining their significance in industrial maintenance and safety (Verma & Quraishi, 2022).

Analytical Methods in Antioxidant Activity Determination

Understanding the antioxidant activity of compounds, including sulfonic acids, is facilitated by various analytical methods. These methods, such as ABTS and DPPH assays, are crucial for quantifying the antioxidant capacity of substances, indicating the potential research applications of sulfonic acids in evaluating the antioxidant properties of new compounds (Munteanu & Apetrei, 2021).

Pharmacological Applications

Sulfonic acids and their derivatives play a significant role in pharmacology, with applications ranging from antimicrobial to anti-inflammatory treatments. The diverse pharmacological activities of these compounds, including potential connections to 6-methylpyridine-2-sulfonic acid, underline their importance in drug development and therapy (Hoult, 2012).

Safety And Hazards

The safety data sheet for 6-methylpyridine-2-sulfonic acid suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

6-methylpyridine-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCMTRQGODEADU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376539 |

Source

|

| Record name | 6-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methylpyridine-2-sulfonic Acid | |

CAS RN |

18615-99-1 |

Source

|

| Record name | 6-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)